tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)-N-methylcarbamate

Description

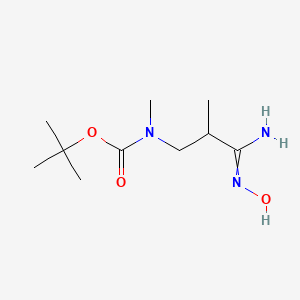

tert-Butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)-N-methylcarbamate is a carbamate derivative characterized by a tert-butyl-protected carbamate group, an amino-hydroxyimino moiety, and a branched methylpropyl chain. The hydroxyimino (NH-O) group confers hydrogen-bonding and metal-chelating capabilities, while the tert-butyl group enhances steric bulk, influencing solubility and conformational stability. This compound is hypothesized to serve as a pharmaceutical intermediate or a ligand in coordination chemistry due to its functional versatility.

Properties

IUPAC Name |

tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O3/c1-7(8(11)12-15)6-13(5)9(14)16-10(2,3)4/h7,15H,6H2,1-5H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFCEJTWEISRPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C(=O)OC(C)(C)C)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with N-methyl-N’-hydroxycarbamimidoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct and is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted under mild conditions to prevent decomposition.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oximes or nitriles, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various intermediates and final products.

Biology: Employed in the study of enzyme inhibition and protein modification.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with analogs sharing the tert-butyl carbamate backbone but differing in substituents and functional groups.

Table 1: Comparative Analysis of Carbamate Derivatives

*Note: The value 179.24 in may represent crystallographic data (e.g., torsion angles) rather than molecular weight.

Functional Group Impact on Properties

Hydroxyimino vs. Thioxo: The hydroxyimino group in the main compound enhances hydrogen bonding and metal coordination compared to the thioxo group in ’s analog, which may exhibit higher nucleophilicity .

Aromatic vs. Aliphatic Substituents: The naphthalene-containing compound () shows lower solubility due to aromatic hydrophobicity, contrasting with the polar hydroxyimino and cyano groups in other analogs .

Solubility and Reactivity Trends

- Hydroxyimino Group: Moderately polar, enabling solubility in alcohols or aqueous-organic mixtures.

- Thioxo Group : Less polar, reducing solubility but increasing reactivity in thiol-disulfide exchange reactions .

- Cyano Group: Electron-withdrawing nature stabilizes intermediates, making ’s compound suitable for hydrolysis to amides .

Biological Activity

Tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)-N-methylcarbamate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its effects in various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₁H₂₂N₂O₃

- IUPAC Name : this compound

- SMILES Notation : CC(C)(C)OC(=O)NCC(C(=N)O)=O

Research indicates that this compound exhibits multiple mechanisms of action, particularly in neuroprotection and anti-inflammatory responses.

- Neuroprotective Effects : The compound has been shown to protect astrocytes from amyloid-beta (Aβ) induced toxicity. In vitro studies demonstrated that it can enhance cell viability in the presence of Aβ 1-42, suggesting a potential role in mitigating neurodegenerative diseases such as Alzheimer's disease .

- Inhibition of Enzymatic Activity : It acts as an inhibitor for enzymes involved in amyloidogenesis. Specifically, it has demonstrated inhibitory effects on β-secretase and acetylcholinesterase, which are critical in the pathology of Alzheimer's disease .

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : A study assessed the protective effects of the compound on astrocytes exposed to Aβ 1-42. Results indicated a significant increase in cell viability when treated with this compound compared to controls .

- In Vivo Studies : In animal models, the compound was evaluated for its effects on cognitive decline induced by scopolamine. Although it showed some protective effects, they were not statistically significant compared to standard treatments like galantamine, indicating further research is needed to optimize its bioavailability and efficacy in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.